molecular formula C15H27NOS B2827418 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine CAS No. 2034300-05-3

2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine

Cat. No.: B2827418
CAS No.: 2034300-05-3
M. Wt: 269.45
InChI Key: MSVRYPIBKYPEQP-UHFFFAOYSA-N
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Description

2-[(tert-Butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine (CAS 2034300-05-3) is a specialized organic compound with significant potential as a building block in medicinal chemistry and pharmaceutical research . Its molecular structure features a cyclobutane core functionalized with a tert-butylsulfanyl methyl group and a piperidine carbonyl moiety . This unique architecture provides conformational constraint and rigidity, which are valuable properties for improving binding affinity and selectivity in structure-activity relationship (SAR) studies and drug discovery projects . The piperidine scaffold is a privileged structure in drug design, known to enhance a molecule's druggability, facilitate transport through membranes, and improve pharmacokinetic (ADME) properties . The tert-butylsulfanyl group in this compound contributes steric bulk and modifies the electronic properties, offering a versatile handle for further molecular modifications . The cyclobutane ring is a motif of interest in bioactive compounds, as cyclobutane-containing alkaloids from natural sources have been noted for their important biological activities . This combination of features makes the compound a valuable intermediate for the synthesis of bioactive molecules and for exploring new chemical space in advanced chemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NOS/c1-15(2,3)18-11-13-9-4-5-10-16(13)14(17)12-7-6-8-12/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRYPIBKYPEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.

    Attachment of the Cyclobutylmethanone Moiety: The final step involves the attachment of the cyclobutylmethanone group through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and compounds sharing functional groups (e.g., tert-butylsulfanyl, cyclobutane, or piperidine derivatives). Key differences and similarities are outlined below:

Structural Analog: 2-[2-(tert-butylsulfanyl)phenyl]pyridine (btppy) in Ruthenium Complexes

The evidence describes a ruthenium complex incorporating the btppy ligand (C₁₅H₁₇NS) . While this ligand shares the tert-butylsulfanyl group with the target compound, its coordination geometry and applications differ significantly:

Feature 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine btppy Ligand in [RuCl(C₆H₆)(C₁₅H₁₇NS)]PF₆
Core Structure Piperidine + cyclobutanecarbonyl Pyridine + benzene + tert-butylsulfanyl
Coordination/Reactivity No metal coordination reported Acts as N,S-bidentate ligand in Ru(II) complexes
Bite Angle Not applicable (non-coordinating) S–Ru–N angle: 86.76°
Steric Effects tert-butylsulfanyl enhances steric bulk tert-butyl group positioned away from η⁶-benzene ligand

Key Insight: The tert-butylsulfanyl group in both compounds contributes to steric hindrance, but its role diverges—non-coordinating in the piperidine derivative versus coordination-driven in the btppy ligand.

Cyclobutanecarbonyl Derivatives

Compounds with cyclobutanecarbonyl groups are often studied for their conformational constraints. For example:

  • 1-Cyclobutanecarbonylpiperidine analogs: Replacing the tert-butylsulfanyl group with other substituents (e.g., methyl or aryl) alters solubility and bioavailability. No direct comparative data exist for the tert-butylsulfanyl variant.
  • Cyclobutanecarbonyl in Drug Design : Cyclobutane rings enhance metabolic stability compared to larger rings (e.g., cyclohexane), but increase ring strain. This trade-off is critical in optimizing pharmacokinetics .

Thioether-Containing Compounds

Comparative studies of thioether vs.

  • Oxidative Stability : Thioethers are more susceptible to oxidation than ethers, impacting shelf life.
  • Steric Bulk : tert-butyl groups hinder rotational freedom, possibly affecting binding to biological targets.

Research Findings and Limitations

  • Structural Data: The btppy ligand’s S–Ru–N bite angle (86.76°) and dihedral angle (39.8° between pyridine and benzene rings) highlight geometric preferences in coordination chemistry . These features are absent in the non-metallic piperidine derivative.
  • Synthetic Challenges : Introducing both cyclobutanecarbonyl and tert-butylsulfanyl groups may require multi-step synthesis, complicating scalability.
  • Biological Data Gap: No peer-reviewed studies explicitly address the biological activity of this compound, limiting functional comparisons.

Q & A

Q. How can researchers evaluate the compound’s pharmacokinetic stability in biological matrices?

  • Answer : Conduct plasma protein binding assays (ultrafiltration) and microsomal stability tests (human liver microsomes). Quantify degradation using LC-MS/MS and calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .

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